molecular formula C12H16BrNO B1386890 2-bromo-N-(2-ethylphenyl)butanamide CAS No. 67262-49-1

2-bromo-N-(2-ethylphenyl)butanamide

Cat. No.: B1386890
CAS No.: 67262-49-1
M. Wt: 270.17 g/mol
InChI Key: FZKYOLIVXMTRIO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-ethylphenyl)butanamide typically involves the bromination of N-(2-ethylphenyl)butanamide. This can be achieved through the reaction of N-(2-ethylphenyl)butanamide with bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar bromination techniques are employed on a larger scale, with considerations for safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-ethylphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Elimination: Alkenes are formed.

    Oxidation: Carboxylic acids or ketones may be produced.

    Reduction: Alcohols or amines can be formed

Scientific Research Applications

2-Bromo-N-(2-ethylphenyl)butanamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethylphenyl)butanamide involves its interaction with molecular targets through nucleophilic substitution or elimination reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. The specific pathways and molecular targets depend on the reaction conditions and the nature of the nucleophiles or bases involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(2-ethylphenyl)butanamide is unique due to the presence of both the bromine atom and the ethylphenyl group, which confer specific reactivity and properties that are distinct from its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2-bromo-N-(2-ethylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-9-7-5-6-8-11(9)14-12(15)10(13)4-2/h5-8,10H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKYOLIVXMTRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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